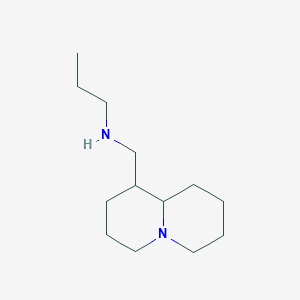
N-(octahydro-2H-quinolizin-1-ylmethyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(octahydro-2H-quinolizin-1-ylmethyl)propan-1-amine, also known as SKF-82958, is a selective dopamine receptor agonist that has been used in scientific research for its potential therapeutic and diagnostic applications. The compound was first synthesized in the 1980s and has since been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Aplicaciones Científicas De Investigación
Hexaazatriphenylene (HAT) Derivatives: Synthesis to Applications
The study by Segura et al. (2015) focuses on Hexaazatriphenylene (HAT) derivatives, especially dipyrazino[2,3-f:2′,3′-h]quinoxaline, which is used in a wide range of applications due to its excellent π–π stacking ability. HAT serves as a basic scaffold in organic materials and nanoscience, with applications in semiconductors, sensors, liquid crystals, and microporous polymers for energy storage, highlighting its significance in scientific research (Segura, Juárez, Ramos, & Seoane, 2015).
Advanced Oxidation Processes for Hazardous Compounds Degradation
Bhat and Gogate (2021) review the use of advanced oxidation processes (AOPs) in degrading nitrogen-containing hazardous compounds, including aromatic and aliphatic amines. AOPs, such as ozone and Fenton processes, effectively mineralize these compounds, indicating the potential for environmental remediation and pollutant treatment. The review provides a comprehensive understanding of degradation efficiencies, reaction mechanisms, and the influence of process parameters (Bhat & Gogate, 2021).
Amines in Cyclic Esters' Polymerization
Duda et al. (2005) discuss the application of amines as (co)initiators in the ring-opening polymerization of aliphatic cyclic esters. The review covers the use of tertiary amines and primary amines in the polymerization process, highlighting the ability to control the syntheses of corresponding polymers. This application is significant in the field of polymer chemistry and materials science (Duda, Biela, Kowalski, & Libiszowski, 2005).
Quinoline Derivatives as Corrosion Inhibitors
Verma, Quraishi, and Ebenso (2020) review the use of quinoline and its derivatives as anticorrosive materials. Quinoline derivatives exhibit good effectiveness against metallic corrosion due to their high electron density and the ability to form stable chelating complexes with surface metallic atoms. The review highlights the significance of these compounds in the field of corrosion inhibition (Verma, Quraishi, & Ebenso, 2020).
Propiedades
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-2-8-14-11-12-6-5-10-15-9-4-3-7-13(12)15/h12-14H,2-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTMSBRKTZIYBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1CCCN2C1CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


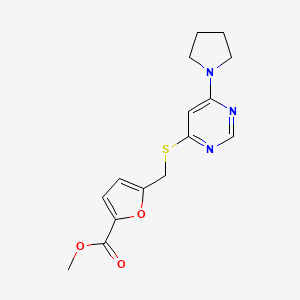
![2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2407942.png)
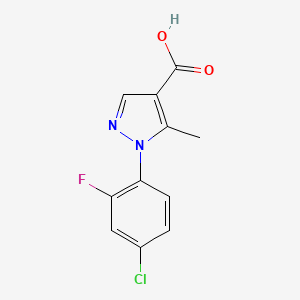
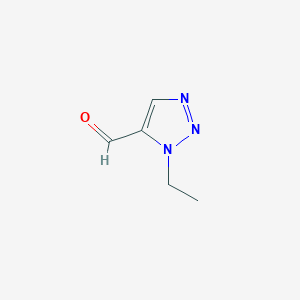
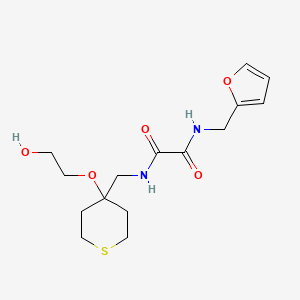


![2-[10,12-Dichloro-4-methyl-6-(4-methylphenyl)-1,5,6,8-tetrazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-yl]benzaldehyde](/img/structure/B2407955.png)
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone](/img/structure/B2407956.png)



![5-((2,4-difluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2407962.png)